molecular formula C9H12Cl3N B3383211 3-(3,4-Dichlorophenyl)propane-1-amine hcl CAS No. 39959-89-2

3-(3,4-Dichlorophenyl)propane-1-amine hcl

Cat. No. B3383211
CAS RN: 39959-89-2
M. Wt: 240.6
InChI Key: GAHSYWIYSDAZKS-UHFFFAOYSA-N
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Patent
US08946430B2

Procedure details

Intermediate 2 was prepared according to the procedures described in Intermediate 1 using 3-(2,4-dichlorophenyl)propanoic acid as the starting material. LC-MS (ESI) m/z 204.0 (M+H)+, RT=1.56 min (Method B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH2:10][CH2:11][CH2:12][NH2:13])[CH:6]=[CH:7][C:8]=1[Cl:9].[Cl:14]C1C=C(Cl)C=CC=1CCC(O)=O>>[ClH:2].[Cl:14][C:6]1[CH:7]=[C:8]([Cl:9])[CH:3]=[CH:4][C:5]=1[CH2:10][CH2:11][CH2:12][NH2:13] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)CCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C=CC(=C1)Cl)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.